
2-Benzyl-5-nitro-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-5-nitro-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a benzyl group at the second position and a nitro group at the fifth position of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-nitro-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Bischler-Napieralski reaction, which is a cyclization reaction of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions typically involve heating the reaction mixture to promote cyclization and formation of the tetrahydroisoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions can be tailored to achieve efficient production while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
2-Benzyl-5-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-Benzyl-5-amino-1,2,3,4-tetrahydroisoquinoline.
Reduction: Formation of 2-Benzyl-5-amino-1,2,3,4-tetrahydroisoquinoline.
Substitution: Formation of substituted benzyl derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating neurodegenerative disorders and infectious diseases.
Industry: Used in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 2-Benzyl-5-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.
類似化合物との比較
2-Benzyl-5-nitro-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
2-Benzyl-1,2,3,4-tetrahydroisoquinoline: Lacks the nitro group, which may result in different biological activities.
5-Nitro-1,2,3,4-tetrahydroisoquinoline: Lacks the benzyl group, which may affect its binding properties and biological effects.
2-Benzyl-5-amino-1,2,3,4-tetrahydroisoquinoline: Formed by the reduction of the nitro group, which may alter its reactivity and biological activity.
The presence of both the benzyl and nitro groups in this compound makes it unique and may contribute to its distinct biological and chemical properties.
特性
分子式 |
C16H16N2O2 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC名 |
2-benzyl-5-nitro-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H16N2O2/c19-18(20)16-8-4-7-14-12-17(10-9-15(14)16)11-13-5-2-1-3-6-13/h1-8H,9-12H2 |
InChIキー |
BPTKJRSNOUGDBD-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=C1C(=CC=C2)[N+](=O)[O-])CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


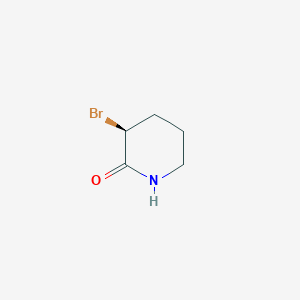
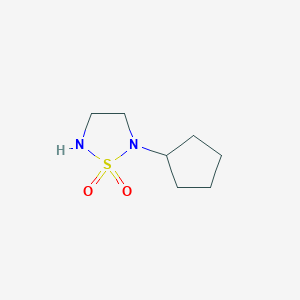

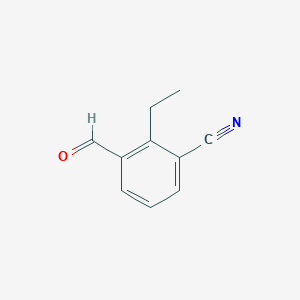
![Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate](/img/structure/B13122983.png)
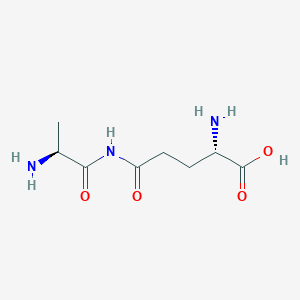
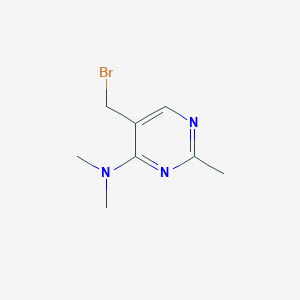
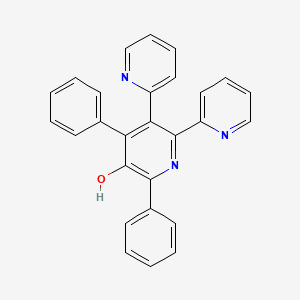
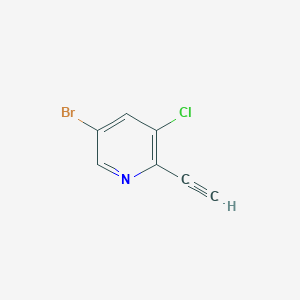

![1,3,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123011.png)
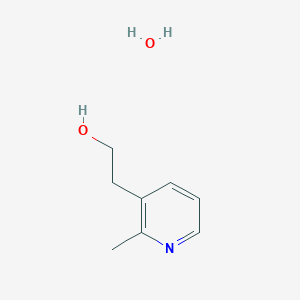
![7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one hydrochloride](/img/structure/B13123047.png)

